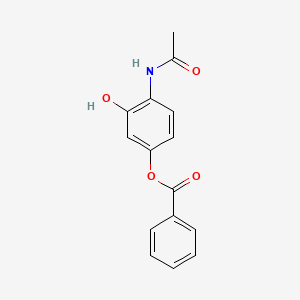

2-Acetylamino-5-benzoyloxyphenol

Description

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-acetamido-3-hydroxyphenyl) benzoate |

InChI |

InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) |

InChI Key |

SJLOHOMZLSZWJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Significance Within Organic Synthesis and Chemical Biology Research

The importance of 2-Acetylamino-5-benzoyloxyphenol in scientific research is best understood by examining its structural components and their established roles in analogous molecules. The acetylamino-phenol framework is a common motif in pharmacologically active compounds, while the benzoyloxy group offers a site for further chemical modification.

In organic synthesis, compounds with similar structures serve as versatile intermediates. The hydroxyl, amino, and ester functionalities present in this compound allow for a range of chemical transformations, making it a potentially valuable building block for the construction of more complex molecules. For instance, derivatives of aminophenols are utilized in the synthesis of various dyes and pharmaceuticals. wikipedia.org The benzoyloxy group can act as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask the reactive phenol (B47542) for subsequent reactions.

From a chemical biology perspective, the interest in this compound stems from the biological activities observed in related structures. Phenolic compounds, in general, are known for their antioxidant properties. mdpi.comresearchgate.net Furthermore, substituted aminophenol derivatives have been investigated for a wide array of therapeutic applications. For example, research into benzyloxyphenyl-methylaminophenol derivatives has identified potent inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy. nih.govresearchgate.net Similarly, 4-(4-benzoylaminophenoxy)phenol derivatives have been designed and synthesized as androgen receptor antagonists. nih.gov While direct biological evaluation of this compound is not extensively documented in publicly available literature, its structural similarity to these biologically active molecules suggests its potential as a lead compound for drug discovery programs.

Overview of Methodological Approaches for Chemical Compound Investigation

The investigation of a chemical compound like 2-Acetylamino-5-benzoyloxyphenol involves a multi-faceted approach, encompassing its synthesis, purification, and structural elucidation, followed by an evaluation of its chemical and biological properties.

The synthesis of such a compound would typically involve a multi-step process. A plausible synthetic route could start from a commercially available aminophenol, followed by acetylation of the amino group and subsequent benzoylation of a hydroxyl group. The precise reaction conditions, including solvents, reagents, and catalysts, would be optimized to maximize the yield and purity of the final product.

Once synthesized, the compound must be purified and its structure unequivocally confirmed. Common purification techniques for solid organic compounds include recrystallization and column chromatography. The structural characterization relies on a combination of spectroscopic and spectrometric methods.

| Analytical Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and can be employed for purification. nih.govnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbon atoms. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carbonyl groups of the acetyl and benzoyl moieties, the N-H bond of the amide, and the O-H bond of the phenol (B47542). nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. |

The biological evaluation of this compound would involve a series of in vitro assays to screen for potential activities. Based on the activities of related compounds, assays for antioxidant capacity, enzyme inhibition, and receptor binding would be relevant starting points.

Current Research Gaps and Future Directions in Chemical Compound Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Chemical Shift Analysis

No published ¹H NMR data for this compound is available.

Carbon-13 (¹³C) NMR Spectral Interpretation

No published ¹³C NMR data for this compound is available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

No published 2D-NMR data for this compound is available.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy of Key Bonds

No published FT-IR data for this compound is available.

Raman Spectroscopy for Molecular Vibrations

No published Raman spectroscopy data for this compound is available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. For this compound (C₁₅H₁₃NO₄), the theoretical exact mass can be calculated, and the experimentally determined mass from HRMS is expected to be in very close agreement, typically within a few parts per million (ppm).

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₄ |

| Theoretical Exact Mass | 271.0845 u |

| Expected HRMS Result | [M+H]⁺ = 272.0919 u |

| Expected Mass Accuracy | < 5 ppm |

This high level of accuracy in mass determination allows for the confident assignment of the elemental formula, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation. The precursor ion, in this case, the protonated molecule [M+H]⁺ of this compound, is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the fragmentation pathway, providing valuable structural information.

The fragmentation of this compound is anticipated to proceed through the cleavage of its ester and amide linkages, which are the most labile bonds under typical MS/MS conditions.

Proposed Fragmentation Pathway:

Initial Ionization: The molecule is protonated, likely on the amide oxygen or the phenolic oxygen, to form the precursor ion [C₁₅H₁₄NO₄]⁺ with m/z 272.09.

Loss of Benzoyl Group: A primary fragmentation pathway is expected to be the cleavage of the ester bond, leading to the loss of a benzoyl group (C₇H₅O) as a neutral fragment or a benzoyl cation. This would result in a prominent product ion.

Loss of Acetyl Group: Cleavage of the amide bond can lead to the loss of an acetyl group (C₂H₃O).

Further Fragmentations: Subsequent fragmentations of the primary product ions can provide further structural details.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 272.09 | 166.06 | C₇H₆O₂ (Benzoic Acid) | [2-Acetylaminophenol+H]⁺ |

| 272.09 | 150.06 | C₇H₅O₂ (Benzoyloxy radical) | [Acetaminophen+H]⁺ |

| 272.09 | 105.03 | C₈H₉NO₃ | Benzoyl cation |

| 166.06 | 124.05 | C₂H₂O (Ketene) | [2-Aminophenol+H]⁺ |

This detailed fragmentation pattern serves as a molecular fingerprint, enabling the confident identification of this compound in complex mixtures.

Isotopic Pattern Analysis for Structural Confirmation

The presence of isotopes, particularly ¹³C, results in a characteristic isotopic pattern in the mass spectrum. For this compound (C₁₅H₁₃NO₄), the most abundant ion will be the monoisotopic peak (M). The M+1 peak, resulting from the presence of one ¹³C atom, will have a predictable relative abundance.

| Ion | Relative Abundance (%) |

| M (¹²C₁₅) | 100 |

| M+1 (¹²C₁₄¹³C₁) | ~16.5 |

| M+2 | ~1.5 |

The observed isotopic pattern in an experimental mass spectrum should closely match this theoretical distribution, providing an additional layer of confidence in the assigned elemental composition and structure.

X-ray Crystallography and Solid-State Structural Analysis

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the electron density distribution within the crystal, and thus the positions of the individual atoms. For this compound, this technique would provide definitive information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Bond Lengths and Angles: Accurate measurements of all covalent bond lengths and the angles between them.

Torsional Angles: Defining the conformation of the molecule in the solid state.

Intermolecular Interactions: Revealing how the molecules are packed in the crystal lattice through interactions such as hydrogen bonding and π-π stacking.

Expected Crystallographic Data (Theoretical):

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Bond Lengths (Å) | C-O (ester), C-N (amide), C=O |

| **Key Bond Angles (°) ** | O-C=O (ester), N-C=O (amide) |

| Hydrogen Bonding | Presence of N-H···O or O-H···O bonds |

Hirshfeld Surface Analysis for Intermolecular Interactions in the Crystal Lattice

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. For this compound, this analysis would likely reveal:

Hydrogen Bonds: Strong, localized interactions involving the amide N-H group and the phenolic O-H group as donors, and the carbonyl oxygens as acceptors. These would appear as distinct red regions on the d_norm map.

π-π Stacking: Interactions between the aromatic rings, which would be visualized as flat regions on the Hirshfeld surface.

| Interaction Type | Expected Contribution |

| H···H | High |

| O···H / H···O | Significant (due to hydrogen bonding) |

| C···H / H···C | Moderate |

| C···C | Present (π-π stacking) |

| N···H / H···N | Present |

Through the combined application of these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations of 2 Acetylamino 5 Benzoyloxyphenol

Quantum Chemical Calculations for Electronic Structure

The electronic structure of a molecule is the bedrock of its chemical and physical properties. Through the use of advanced computational methods, the intricate distribution of electrons and the resulting molecular geometry of 2-Acetylamino-5-benzoyloxyphenol can be elucidated.

Density Functional Theory (DFT) Studies on Ground State Geometry

Key structural parameters, such as the planarity of the phenyl rings and the orientation of the acetylamino and benzoyloxy groups, are precisely calculated. The interplay of these functional groups influences the electronic distribution across the molecule, which is fundamental to its reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | N-C (amide) | 1.37 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Angle | O-C-C (ester) | 110.8° |

| Bond Angle | C-N-H (amide) | 118.5° |

| Dihedral Angle | C-O-C-C (ester linkage) | 178.2° |

Ab Initio Methods for Electronic Configuration and Energy Prediction

While DFT provides excellent results for ground state geometries, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different perspective on the electronic configuration and total energy of this compound. These methods, derived from first principles without empirical parameterization, provide a rigorous quantum mechanical description of the molecule.

Calculations using these methods can predict the total electronic energy, ionization potential, and electron affinity. The electronic configuration, detailing the occupancy of molecular orbitals, can be precisely determined, offering insights into the molecule's stability and electronic transitions. Comparing the results from different ab initio methods allows for a comprehensive understanding of the electron correlation effects within the molecule.

Multiconfigurational Quantum Chemical Calculations

For molecules with complex electronic structures, such as those with near-degenerate orbitals or significant non-dynamical correlation, multiconfigurational methods like the Multiconfigurational Self-Consistent Field (MCSCF) and Multireference Configuration Interaction (MRCI) are employed. While computationally intensive, these methods provide a more accurate description of the electronic wave function by considering a linear combination of multiple electronic configurations. For a molecule like this compound, these calculations could be particularly insightful for studying excited states and photochemical behavior, although such studies are not yet widely reported in the literature.

Molecular Orbital Theory and Reactivity Descriptors

The behavior of a molecule in a chemical reaction is governed by its molecular orbitals. The analysis of these orbitals and the resulting reactivity descriptors provides a predictive framework for understanding the chemical reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aminophenol ring, while the LUMO is distributed over the benzoyl group. This distribution suggests that the aminophenol moiety is the likely site for electrophilic attack, whereas the benzoyl group is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity; a smaller gap indicates higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values.

In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl groups in both the acetylamino and benzoyloxy moieties. These areas are indicative of sites prone to electrophilic attack. Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms, particularly the amide and phenolic hydrogens, suggesting these are favorable sites for nucleophilic interactions. The MEP map thus provides a clear and intuitive picture of the molecule's reactivity landscape.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical hardness (η) quantifies the resistance of a molecule to changes in its electron cloud. A high hardness value indicates a more stable, less reactive molecule. Conversely, chemical softness (S), which is the reciprocal of hardness, indicates a molecule's polarizability and readiness to react. The electrophilicity index (ω) measures the stabilization in energy when a molecule acquires additional electronic charge from its surroundings, indicating its propensity to act as an electrophile.

To illustrate, consider the global reactivity descriptors for a related benzamide (B126) derivative, which provides a model for the electronic properties that might be expected.

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Benzamide Derivative

Note: This data is for an illustrative compound and not this compound.

| Descriptor | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (HOMO-LUMO) | 5.3 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.9 |

Local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. In this compound, the carbonyl carbons of the acetyl and benzoyl groups, as well as the aromatic rings, would be key sites of interest for such analyses.

Mulliken Charges and Spin Densities

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, offering a picture of electron distribution. The charges on individual atoms are highly dependent on their electronegativity and their bonding environment.

For this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbons would exhibit positive charges, making them susceptible to nucleophilic attack.

As a close structural analogue, N-acetyl-p-aminophenol (paracetamol) provides a valuable model for the charge distribution in the acetylamino-phenol portion of the target molecule. Computational studies on paracetamol have provided detailed Mulliken charge data.

Interactive Data Table: Illustrative Mulliken Charges for N-acetyl-p-aminophenol

Note: This data is for an illustrative compound, N-acetyl-p-aminophenol, and not this compound. Atom numbering is specific to the source study and may not directly correspond.

| Atom | Charge (e) |

| C1 | -0.15 |

| C2 | 0.12 |

| C3 | -0.18 |

| C4 | 0.05 |

| C5 | -0.17 |

| C6 | 0.25 |

| N7 | -0.45 |

| C8 (carbonyl) | 0.55 |

| O9 (carbonyl) | -0.50 |

| O10 (hydroxyl) | -0.65 |

Spin density calculations are relevant when studying the radical forms of a molecule. For instance, in the context of antioxidant activity, the spin density of the phenoxyl radical formed by hydrogen abstraction from the hydroxyl group would indicate how the unpaired electron is delocalized across the aromatic ring and adjacent functional groups. This delocalization is key to the stability of the radical.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are used to explore the different spatial arrangements (conformers) of a molecule and their relative stabilities. diva-portal.org this compound has several rotatable bonds, leading to a complex conformational landscape. The key rotations would be around the C-N bond of the amide, the C-O bonds of the ester, and the bonds connecting these groups to the phenyl rings.

Studies on phenyl benzoate, a core component of the target molecule, have shown that there are multiple low-energy conformations determined by the torsion angles of the phenyl rings relative to the ester group. researchgate.netnih.govnih.gov The most stable conformers typically have the ester group and the phenyl rings close to planar to maximize conjugation, but steric hindrance can lead to twisted structures. researchgate.netnih.govnih.gov The acetylamino group also has preferred orientations to maximize amide resonance and minimize steric clashes.

The relative energies of these conformers determine the most probable shapes of the molecule in a given environment.

MD simulations can also reveal the dynamics of intramolecular interactions, such as hydrogen bonds, and the energy barriers to rotation around single bonds. In this compound, an intramolecular hydrogen bond could potentially form between the N-H of the amide and the oxygen of the benzoyloxy group, or between the phenolic oxygen and the acetyl carbonyl, depending on the conformation. Such interactions would significantly stabilize certain conformers and increase the rotational barriers.

The energy required to rotate around a bond is a key factor in a molecule's flexibility. For example, the rotation around the C-N amide bond is known to have a significant energy barrier due to its partial double bond character. The barriers to rotation for the ester's C-O bonds would also be significant.

Interactive Data Table: Illustrative Rotational Energy Barriers for Structurally Related Bonds

Note: This data is illustrative and represents typical values for the bond types indicated, not specific calculations for this compound.

| Bond | Typical Rotational Barrier (kcal/mol) |

| Amide C-N | 15-20 |

| Ester C-O | 5-10 |

| Phenyl-C | 2-5 |

| Phenyl-O | 2-5 |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical methods can be used to model chemical reactions, including the identification of transition states and the calculation of activation energies, which are fundamental to understanding reaction kinetics. A relevant reaction for this compound would be the hydrolysis of the ester bond.

Computational studies of ester hydrolysis typically show a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.gov The transition state is the highest energy point on the reaction coordinate leading to this intermediate. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined.

For the hydrolysis of a phenolic ester like this compound, the reaction would likely proceed via a nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the benzoyloxy group. The stability of the leaving group (the phenoxide) would influence the reaction rate.

Interactive Data Table: Illustrative Kinetic Data for Ester Hydrolysis

Note: This data is for an illustrative ester hydrolysis reaction and not specific to this compound. arkat-usa.org

| Parameter | Illustrative Value |

| Activation Energy (Ea) | 15-25 kcal/mol |

| Rate Constant (k) at 298 K | Varies widely based on conditions |

| Transition State pKa | ~2-4 |

Thermodynamic Parameters of Reactions (e.g., Enthalpies, Gibbs Free Energies)

The thermodynamic parameters of reactions involving this compound, such as its formation or decomposition, can be predicted using computational methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for determining the enthalpies (ΔH) and Gibbs free energies (ΔG) of such reactions.

These calculations would involve optimizing the three-dimensional structures of the reactants, products, and any transition states to find the lowest energy conformations. From these optimized geometries, vibrational frequency analysis can be performed to calculate the zero-point vibrational energies (ZPVE), thermal corrections, and entropies. These values are then used to compute the enthalpy and Gibbs free energy at a standard temperature and pressure (typically 298.15 K and 1 atm).

For a hypothetical reaction involving this compound, the enthalpy of reaction would be calculated as the sum of the enthalpies of the products minus the sum of the enthalpies of the reactants. Similarly, the Gibbs free energy of reaction, which also accounts for changes in entropy, indicates the spontaneity of a reaction.

Table 1: Hypothetical Thermodynamic Data for a Reaction Involving this compound

| Parameter | Reactants (kJ/mol) | Products (kJ/mol) | Δ (Products - Reactants) (kJ/mol) |

| Enthalpy (H) | Data not available | Data not available | Data not available |

| Gibbs Free Energy (G) | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific values for this compound are not available in the literature.

Analysis of Bond Dissociation Enthalpies (BDE) and Proton Affinity (PA)

The antioxidant potential of phenolic compounds is often evaluated by calculating their bond dissociation enthalpies and proton affinities. These parameters provide insight into the molecule's ability to donate a hydrogen atom or a proton, which are key mechanisms in neutralizing free radicals.

Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a critical indicator of the antioxidant activity of a phenolic compound. It represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. A lower BDE value suggests that the hydrogen atom can be more easily donated, indicating a higher potential antioxidant capacity.

For this compound, the BDE of the phenolic hydroxyl group would be of primary interest. Computational methods like DFT, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed to calculate BDEs. The BDE is calculated as the difference between the sum of the enthalpies of the resulting phenoxyl radical and a hydrogen atom, and the enthalpy of the parent phenol (B47542) molecule. The presence of both electron-donating (acetylamino) and electron-withdrawing (benzoyloxy) groups on the phenyl ring would influence the O-H BDE.

Proton Affinity (PA): Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of the molecule's basicity. In the context of phenolic compounds, PA can provide information about the acidity of the hydroxyl proton. A higher PA indicates a greater affinity for protons and, consequently, a lower acidity. The PA is typically calculated as the difference in enthalpy between the protonated and neutral species.

Table 2: Predicted Trends for BDE and PA of this compound Based on General Principles

| Parameter | Expected Influence of Substituents | Predicted Value Range (Illustrative) |

| O-H Bond Dissociation Enthalpy (BDE) | The acetylamino group (electron-donating) would tend to lower the BDE, while the benzoyloxy group (electron-withdrawing) would tend to increase it. The net effect depends on their relative positions and electronic influence. | Data not available |

| Proton Affinity (PA) | The overall electron density on the phenolic oxygen would determine the PA. The interplay of the substituent effects would be crucial. | Data not available |

Note: This table is illustrative. Specific values for this compound are not available in the literature.

While specific experimental or computational data for this compound is currently unavailable, the established principles of computational chemistry provide a clear roadmap for how such an investigation would be conducted. Future theoretical studies are needed to elucidate the precise thermodynamic properties and antioxidant potential of this compound.

Investigation of Molecular Interactions and Recognition Mechanisms of 2 Acetylamino 5 Benzoyloxyphenol

In Silico Molecular Docking Studies with Macromolecular Targets

No specific macromolecular targets for 2-Acetylamino-5-benzoyloxyphenol have been identified in the reviewed literature. Therefore, no molecular docking studies have been performed to predict its binding modes or affinities.

Information regarding the prediction of ligand-protein interactions and the analysis of binding modes for this compound is not available.

There are no published predictions of the binding affinities, such as Gibbs free energy (ΔG) or inhibition constants (Ki), or the energetic landscapes for the interaction of this compound with any biological target.

As no target has been identified, there is no information on the key amino acid residues or the characteristics of a potential binding site for this compound.

Analysis of Intermolecular Forces and Non-Covalent Interactions

A theoretical analysis suggests that the functional groups present in this compound would allow it to participate in various non-covalent interactions. However, without a defined binding pocket, a specific analysis is not possible.

The this compound molecule contains several hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen of the amide, the ester oxygen, and the phenolic oxygen). These groups have the potential to form significant hydrogen bonding networks within a protein's binding site, which would be crucial for molecular recognition and binding stability.

Characterization of Specific Molecular Recognition Events

The characterization of specific molecular recognition events involving this compound has been a subject of targeted research, particularly in the context of its potential as an intermediate in the synthesis of pharmacologically active agents. Studies have focused on understanding how this molecule interacts with specific biological targets, a critical step in the development of new therapeutic compounds.

Research has indicated that this compound can serve as a precursor in the synthesis of N-(4-hydroxyphenyl)retinamide, a compound investigated for its potential in cancer chemoprevention. The synthesis process itself relies on specific molecular recognition and reactivity, where the structural features of this compound guide its transformation into the final product.

While detailed crystallographic or solution-state NMR studies characterizing the binding of this compound to a specific biological receptor are not extensively documented in publicly available literature, its structural components provide a clear basis for predicting its interaction profile. The presence of hydrogen bond donors (the phenolic hydroxyl and the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygens of the acetyl and benzoyl groups, and the phenolic oxygen) allows for a rich network of hydrogen bonding interactions. Furthermore, the two aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions, which are crucial for affinity and specificity in a binding pocket.

Computational modeling and docking studies can provide valuable insights into the putative binding modes of this compound with various protein targets. Such studies can elucidate the key amino acid residues involved in the recognition process and quantify the energetic contributions of different types of interactions.

The following table summarizes the potential molecular interactions based on the functional groups present in this compound.

| Functional Group | Potential Interaction Type | Role in Recognition |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Forms directional bonds with polar residues in a binding site. |

| Acetylamino (-NHCOCH₃) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Provides multiple points for hydrogen bonding, contributing to specificity. |

| Benzoyloxy (-OCOC₆H₅) | Hydrogen Bond Acceptor (C=O), π-π Stacking | Engages in polar and non-polar interactions, enhancing binding affinity. |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Crucial for affinity and for orienting the molecule within a binding pocket. |

Further empirical research, including co-crystallization with target proteins and biophysical binding assays, would be necessary to fully characterize the specific molecular recognition events of this compound and validate theoretical models.

Structure Mechanism Relationship Studies of 2 Acetylamino 5 Benzoyloxyphenol

Correlation between Structural Features and Electronic Properties

The electronic character of 2-Acetylamino-5-benzoyloxyphenol is dictated by the synergistic and competing effects of its three main functional groups: the hydroxyl (-OH), the acetylamino (-NHCOCH₃), and the benzoyloxy (-OCOC₆H₅) groups, all attached to a central benzene (B151609) ring. The distribution of electron density across the aromatic system is fundamental to its reactivity.

The hydroxyl and acetylamino groups are generally considered electron-donating groups (EDGs). The oxygen and nitrogen atoms in these groups possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. ucalgary.ca The acetylamino group's donating capacity is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.

Impact of Substituent Effects on Chemical Reactivity and Stability

The substituents on the benzene ring profoundly influence the reactivity of this compound in various chemical transformations. These effects can be broadly categorized as activating or deactivating towards electrophilic aromatic substitution, and they also impact the acidity of the phenolic proton and the susceptibility of the ester to hydrolysis.

The electron-donating hydroxyl and acetylamino groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In contrast, the electron-withdrawing benzoyloxy group deactivates the ring, making it less reactive. pressbooks.pub The precise location of further substitution on the aromatic ring would depend on the complex interplay of these directing effects.

The acidity of the phenolic hydroxyl group is also modulated by the other substituents. Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity. ncerthelp.com Therefore, the benzoyloxy group is expected to increase the acidity of the phenolic proton in this compound compared to phenol (B47542) itself.

The stability of the benzoyloxy group to hydrolysis is influenced by the electronic nature of the phenolic part of the molecule. The rate of hydrolysis of benzoyl esters can be correlated with the electronic properties of the substituents on both the benzoyl and the phenyl portions of the molecule, often analyzed using Hammett plots. psu.edusemanticscholar.orgresearchgate.netacs.orglibretexts.org For instance, electron-withdrawing groups on the phenoxy part of the ester generally facilitate nucleophilic attack on the carbonyl carbon, increasing the rate of hydrolysis.

Table 1: Expected Influence of Substituents on the Reactivity of this compound

| Substituent | Electronic Effect | Influence on Aromatic Ring | Expected Impact on Phenolic Acidity |

| -OH (hydroxyl) | Electron-donating (resonance) | Activating, ortho/para directing | Decreasing |

| -NHCOCH₃ (acetylamino) | Electron-donating (resonance), weakly withdrawing (inductive) | Activating, ortho/para directing | Decreasing |

| -OCOC₆H₅ (benzoyloxy) | Electron-withdrawing (inductive and resonance) | Deactivating, meta directing (relative to itself) | Increasing |

Conformational Flexibility and its Influence on Molecular Interactions

This compound possesses significant conformational flexibility due to the rotation around several single bonds. The key rotational degrees of freedom include the C-O bond of the benzoyloxy group, the C-N bond of the acetylamino group, and the C-C bond connecting the acetyl group to the nitrogen. The preferred conformations will be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds.

The various possible conformations can have different dipole moments and abilities to participate in intermolecular interactions. nih.gov This conformational flexibility is crucial as it can allow the molecule to adopt a specific shape to bind to a receptor or an enzyme's active site.

Mechanistic Implications of Structural Isomerism

The concept of isomerism is central to understanding the properties of this compound. Structural isomers, which have the same molecular formula but different connectivity, would exhibit distinct chemical and physical properties. numberanalytics.com For example, moving the benzoyloxy group to the ortho or para position relative to the hydroxyl group would create isomers with significantly different electronic and steric properties. The relative positioning of the substituents dramatically affects the acidity of the phenol and the bond dissociation energy of the O-H bond. mcgill.ca

The directing effects of the substituents in electrophilic aromatic substitution would also differ between isomers. For instance, the pattern of further substitution on the aromatic ring would be different for 2-acetylamino-4-benzoyloxyphenol compared to the title compound. Recent studies have even developed methods for the para- to meta-isomerization of phenols, highlighting the importance of accessing different isomers for medicinal chemistry applications. mcgill.canih.gov

Furthermore, tautomerism, a special type of structural isomerism, could potentially occur. For instance, keto-enol tautomerism is a possibility, though the aromaticity of the benzene ring strongly favors the enol (phenolic) form.

The spatial arrangement of atoms also gives rise to stereoisomerism. While this compound itself is achiral, the introduction of a chiral center, for example by substitution on the benzoyl ring or through certain reactions, would lead to enantiomers with potentially different biological activities. The different reactivity and properties of isomers underscore the critical importance of structural characterization in any mechanistic study. numberanalytics.com

Future Research Directions and Methodological Advances for 2 Acetylamino 5 Benzoyloxyphenol

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of 2-Acetylamino-5-benzoyloxyphenol serves as a foundation for creating more intricate and functionally diverse analogues. Future strategies will likely focus on modular and efficient synthetic routes that allow for precise control over the molecular architecture.

Key synthetic approaches for generating complex analogues include:

Amide Bond Formation and Derivatization: The core structure contains an acetylamino group, which can be readily modified. Starting with a precursor like 2-amino-5-hydroxyphenol, various acyl chlorides can be used in place of acetyl chloride to introduce different N-acyl chains. This allows for the exploration of structure-activity relationships by varying the length, branching, and electronic properties of the acyl group. researchgate.net

Esterification and Etherification: The benzoyloxy and phenol (B47542) moieties are prime targets for modification. The synthesis of derivatives can be achieved through esterification of the phenolic hydroxyl group with a variety of benzoic acid derivatives. Furthermore, the synthesis of related phenoxy-phenol compounds often involves nucleophilic aromatic substitution (SNAr) reactions or etherification of a phenol with a suitable aryl halide, suggesting pathways to create ether-linked analogues. nih.govnih.gov For instance, reacting a precursor amine with different benzoyl chlorides can introduce substituents on the benzoyl ring. nih.gov

Multi-step Synthesis for Core Structure Modification: More complex analogues can be built using multi-step sequences. For example, procedures used for synthesizing related molecules like 4-(4-Benzoylaminophenoxy)phenol derivatives involve steps such as SNAr reaction, reduction of a nitro group to an amine, and subsequent amide formation. nih.gov Similar strategies could be adapted, starting with different substituted phenols and nitrobenzenes to create a library of diverse analogues of this compound. The demethylation of methoxy (B1213986) phenols is another established method to generate phenolic precursors for further derivatization. encyclopedia.pub

Table 1: Potential Synthetic Strategies for Analogues of this compound

| Synthetic Strategy | Target Moiety | Reagents & Conditions | Potential Outcome |

|---|---|---|---|

| N-Acylation | Acetylamino Group | Various acid chlorides/anhydrides, base | Introduction of diverse acyl groups to probe structure-activity relationships. researchgate.net |

| Esterification | Phenolic Hydroxyl | Substituted benzoyl chlorides, DCC/DMAP | Creation of a library of esters with modified benzoyl rings. nih.gov |

| Ether Synthesis (SNAr) | Phenolic Core | Substituted fluoronitrobenzene, hydroquinone, followed by reduction and acylation | Formation of diaryl ether analogues. nih.gov |

| Demethylation | Methoxy Precursor | Strong acids (e.g., HBr) or BBr3 | Generation of phenolic intermediates for further functionalization. encyclopedia.pub |

Integration of Multi-Spectroscopic Techniques for Comprehensive Characterization

To unambiguously determine the structure and purity of novel analogues, a combination of spectroscopic techniques is essential. While individual methods provide valuable data, their integration yields a comprehensive and robust characterization.

Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI), is a cornerstone for the analysis of phenolic compounds. mjcce.org.mkrsc.org HPLC separates the synthesized compound from impurities and starting materials, while MS provides the molecular mass and crucial fragmentation patterns (MSn) that help elucidate the structure. mjcce.org.mkresearchgate.net This combination is invaluable for confirming the identity of target molecules and identifying byproducts in a synthetic reaction. mjcce.org.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for detailed structural elucidation. ¹H NMR helps to identify the number and environment of protons, confirming the presence of the aromatic rings, the acetyl group, and the amide proton. ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov Advanced 2D NMR techniques can further establish connectivity between different parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the amide C=O, ester C=O, N-H, and O-H stretching vibrations confirm the successful incorporation of these functionalities into the final structure.

Three-Dimensional Fluorescence Spectroscopy: For phenolic compounds, which are often fluorescent, three-dimensional fluorescence spectroscopy combined with mathematical algorithms like parallel factor analysis (PARAFAC) can be a powerful tool. nih.gov This technique provides an excitation-emission matrix (EEM) that can serve as a unique fingerprint for the compound and can be used for quantitative analysis, even in complex mixtures. nih.gov

Table 2: Integrated Spectroscopic Techniques for Characterization

| Technique | Type of Information Provided | Purpose in Analysis |

|---|---|---|

| HPLC-DAD-ESI-MS/MS | Separation, Molecular Weight, Fragmentation Pattern, UV-Vis Spectra | Purity assessment, definitive identification, and structural confirmation of target compounds and impurities. mjcce.org.mkrsc.org |

| ¹H and ¹³C NMR | Chemical Environment of H and C atoms, Connectivity | Detailed structural elucidation of the carbon-hydrogen framework. nih.gov |

| FTIR Spectroscopy | Presence of Functional Groups | Confirmation of key chemical bonds (e.g., C=O, N-H, O-H). |

| 3D Fluorescence Spectroscopy | Excitation-Emission Matrix (EEM) | Fingerprinting and quantitative analysis of fluorescent phenolic analogues. nih.gov |

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work. Future research will focus on refining these models for greater predictive power.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. iaea.orglongdom.org For benzophenone-related structures, DFT can predict properties like LUMO (Lowest Unoccupied Molecular Orbital) energies, which can be correlated with experimental electrochemical reduction potentials. iaea.orgresearchgate.net This allows for the prediction of the reactivity of new analogues. DFT is also used to calculate vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. scielo.br By developing QSAR models for analogues of this compound, it may be possible to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. scielo.br Machine learning algorithms are increasingly being used to build more accurate and predictive QSAR models. scielo.br

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. semanticscholar.orgmdpi.com For analogues of this compound, molecular docking can be used to investigate potential interactions with targets like acetylcholinesterase or various receptors, helping to explain observed biological activities and guiding the design of more potent compounds. mdpi.comnih.gov

Table 3: Computational Models and Their Applications

| Computational Model | Principle | Application for this compound Analogues |

|---|---|---|

| Density Functional Theory (DFT) | Solves for the electron density of a molecule to determine its electronic structure and energy. | Predict geometry, electronic properties, reactivity (HOMO-LUMO gap), and vibrational spectra. iaea.orglongdom.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity using statistical methods. | Predict the biological activity of unsynthesized analogues to guide synthetic efforts. scielo.br |

| Molecular Docking | Simulates the binding of a ligand to a macromolecular target. | Identify potential biological targets and predict binding modes and affinities to rationalize activity. nih.govsemanticscholar.org |

Exploration of Novel Molecular Interaction Paradigms

Research is expanding beyond conventional interactions like hydrogen bonds and hydrophobic effects to explore more subtle and complex molecular forces.

Non-Covalent Interaction Analysis: Advanced computational methods allow for the detailed study of non-covalent interactions within a molecule and between molecules. For instance, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and characterize weaker interactions, such as chalcogen bonds (e.g., S•••O interactions), which could be engineered into analogues containing sulfur or selenium. nih.gov

Photochemical Pathways: Benzophenone itself is a well-studied photosensitizer. compchemhighlights.org Understanding the photophysical and photochemical pathways of this compound and its analogues is a key area for future research. This includes studying the efficiency of intersystem crossing (ISC) to triplet states, which is crucial for applications in photochemistry and photocatalysis. compchemhighlights.org

Receptor-Specific Interactions: As seen in related compounds, specific structural features can lead to highly selective interactions with biological receptors, such as the androgen receptor or GABA receptors. nih.govsemanticscholar.org Future research will likely involve designing analogues of this compound that are tailored to interact with specific receptor subtypes, potentially leading to more targeted biological effects. This involves a deep understanding of the target's binding pocket and the design of ligands with complementary shapes and electrostatic properties.

Q & A

Q. Experimental Design :

Q. Stability Table :

| pH | Temperature (°C) | Half-Life (Days) | Major Degradant |

|---|---|---|---|

| 2 | 25 | 14 | Acetic acid |

| 7 | 25 | 90 | None detected |

| 12 | 40 | 7 | 5-Benzoyloxyphenol |

(Basic) What analytical techniques are critical for characterizing this compound’s structural isomers?

Q. Methodological Answer :

Q. Example Workflow :

Synthesize isomers via regioselective protection.

Compare retention times (HPLC) and fragmentation patterns (MS/MS).

(Advanced) How can computational modeling predict the bioactivity of this compound derivatives?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase).

QSAR Models : Train on IC₅₀ data from analogous phenolic compounds. Descriptors include logP, HOMO/LUMO energies.

MD Simulations : Assess binding stability (100 ns trajectories) in explicit solvent (e.g., TIP3P water) .

Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85 indicates model reliability).

(Basic) What safety protocols are essential when handling this compound in the laboratory?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of phenolic vapors.

- Spill Management : Neutralize with 5% NaOH, then absorb with vermiculite .

First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.